Cas no 2380027-49-4 (Src Inhibitor 3)

Src Inhibitor 3 structure
Nome do Produto:Src Inhibitor 3
Src Inhibitor 3 Propriedades químicas e físicas
Nomes e Identificadores
-
- Src Inhibitor 3
- N-[3-chloro-4-[(6-methoxypyrazolo[1,5-a]pyridine-3-carbonyl)amino]phenyl]-1-[1-(3-cyano-3-methyl-butanoyl)-4-piperidyl]-5-fluoro-indazole-3-carboxamide
- BDBM50503102
- D79346
- N-(3-CHLORO-4-{6-METHOXYPYRAZOLO[1,5-A]PYRIDINE-3-AMIDOPHENYL)-1-[1-(3-CYANO-3,3-DIMETHYLPROPANOYL)PIPERIDIN-4-YL]-5-FLUORO-1H-INDAZOLE-3-CARBOXAMIDE
- N-[3-chloro-4-[(6-methoxypyrazolo[1,5-a]pyridine-3-carbonyl)amino]phenyl]-1-[1-(3-cyano-3-methylbutanoyl)piperidin
- CHEMBL4445994
- 2380027-49-4
- GLXC-25737
- Src Inhibitor 13
- EX-A6733
- AKOS040739077
- HY-130254
- MS-31057
- N-[3-chloro-4-[(6-methoxypyrazolo[1,5-a]pyridine-3-carbonyl)amino]phenyl]-1-[1-(3-cyano-3-methylbutanoyl)piperidin-4-yl]-5-fluoroindazole-3-carboxamide
- CS-0106066
-
- MDL: MFCD32263443
- Inchi: 1S/C34H32ClFN8O4/c1-34(2,19-37)16-30(45)42-12-10-22(11-13-42)44-29-8-4-20(36)14-24(29)31(41-44)33(47)39-21-5-7-27(26(35)15-21)40-32(46)25-17-38-43-18-23(48-3)6-9-28(25)43/h4-9,14-15,17-18,22H,10-13,16H2,1-3H3,(H,39,47)(H,40,46)
- Chave InChI: LQQYARMJQBHKQQ-UHFFFAOYSA-N
- SMILES: ClC1=C(C([H])=C([H])C(=C1[H])N([H])C(C1C2C([H])=C(C([H])=C([H])C=2N(C2([H])C([H])([H])C([H])([H])N(C(C([H])([H])C(C#N)(C([H])([H])[H])C([H])([H])[H])=O)C([H])([H])C2([H])[H])N=1)F)=O)N([H])C(C1C([H])=NN2C([H])=C(C([H])=C([H])C2=1)OC([H])([H])[H])=O
Propriedades Computadas
- Massa Exacta: 670.2219074g/mol
- Massa monoisotópica: 670.2219074g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 8
- Contagem de Átomos Pesados: 48
- Contagem de Ligações Rotativas: 8
- Complexidade: 1240
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 147
- XLogP3: 3.9
Propriedades Experimentais
- Densidade: 1.43±0.1 g/cm3(Predicted)
- pka: 10.20±0.70(Predicted)
Src Inhibitor 3 Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0106066-50mg |
Src Inhibitor 3 |
2380027-49-4 | 98.61% | 50mg |
$2200.0 | 2022-04-27 | |
eNovation Chemicals LLC | D711044-1G |
N-[3-chloro-4-[(6-methoxypyrazolo[1,5-a]pyridine-3-carbonyl)amino]phenyl]-1-[1-(3-cyano-3-methyl-butanoyl)-4-piperidyl]-5-fluoro-indazole-3-carboxamide |
2380027-49-4 | 97% | 1g |
$4860 | 2024-07-21 | |
ChemScence | CS-0106066-100mg |
Src Inhibitor 3 |
2380027-49-4 | 98.61% | 100mg |
$3400.0 | 2022-04-27 | |
ChemScence | CS-0106066-10mg |
Src Inhibitor 3 |
2380027-49-4 | 98.61% | 10mg |
$680.0 | 2022-04-27 | |
1PlusChem | 1P01JWNP-50mg |
N-[3-chloro-4-[(6-methoxypyrazolo[1,5-a]pyridine-3-carbonyl)amino]phenyl]-1-[1-(3-cyano-3-methyl-butanoyl)-4-piperidyl]-5-fluoro-indazole-3-carboxamide |
2380027-49-4 | 98% | 50mg |
$2554.00 | 2024-05-22 | |
1PlusChem | 1P01JWNP-10mg |
N-[3-chloro-4-[(6-methoxypyrazolo[1,5-a]pyridine-3-carbonyl)amino]phenyl]-1-[1-(3-cyano-3-methyl-butanoyl)-4-piperidyl]-5-fluoro-indazole-3-carboxamide |
2380027-49-4 | 98% | 10mg |
$815.00 | 2024-05-22 | |
1PlusChem | 1P01JWNP-100mg |
N-[3-chloro-4-[(6-methoxypyrazolo[1,5-a]pyridine-3-carbonyl)amino]phenyl]-1-[1-(3-cyano-3-methyl-butanoyl)-4-piperidyl]-5-fluoro-indazole-3-carboxamide |
2380027-49-4 | 98% | 100mg |
$3928.00 | 2024-05-22 | |
A2B Chem LLC | BA07605-5mg |
N-[3-chloro-4-[(6-methoxypyrazolo[1,5-a]pyridine-3-carbonyl)amino]phenyl]-1-[1-(3-cyano-3-methyl-butanoyl)-4-piperidyl]-5-fluoro-indazole-3-carboxamide |
2380027-49-4 | 5mg |
$281.00 | 2024-04-20 | ||
A2B Chem LLC | BA07605-10mg |
N-[3-chloro-4-[(6-methoxypyrazolo[1,5-a]pyridine-3-carbonyl)amino]phenyl]-1-[1-(3-cyano-3-methyl-butanoyl)-4-piperidyl]-5-fluoro-indazole-3-carboxamide |
2380027-49-4 | 10mg |
$458.00 | 2024-04-20 | ||
ChemScence | CS-0106066-25mg |
Src Inhibitor 3 |
2380027-49-4 | 98.61% | 25mg |
$1350.0 | 2022-04-27 |
Src Inhibitor 3 Literatura Relacionada
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
Qikai Li,Yanlin Song,Lei Jiang Soft Matter, 2010,6, 2470-2474
-
4. Back matter
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
2380027-49-4 (Src Inhibitor 3) Produtos relacionados
- 2244087-39-4(Benzene, 2-(4-ethyl-5-fluoro-2-methoxyphenoxy)-1,3-difluoro-5-(trifluoromethyl)-)
- 1795089-99-4(3-[1-[(3-Chloro-4-fluorophenyl)sulfonyl]-4-piperidinyl]-2,4-thiazolidinedione)
- 1690159-32-0(rac-(3R,4R)-1-ethyl-4-methylpyrrolidine-3-carboxylic acid)
- 2314-36-5(3,5-Dichloro-4-hydroxybenzaldehyde)
- 59854-14-7(tert-butyl 3-sulfanylpropanoate)
- 1269534-89-5(1-Allyl-3-benzenesulfonyl-4,5-dimethyl-1H-pyrrol-2-ylamine)
- 2034603-58-0(3,3,3-trifluoro-N-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)propane-1-sulfonamide)
- 882080-42-4(2-[(4-{[(2-hydroxyphenyl)methyl]amino}phenyl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide)
- 2171626-12-1(7-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-2-ylformamido}heptanoic acid)
- 1805406-73-8(2-Chloro-3-(difluoromethyl)-4-methoxypyridine-5-sulfonyl chloride)
Fornecedores recomendados
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro Ouro
CN Fornecedor
Reagente

Hubei Changfu Chemical Co., Ltd.
Membro Ouro
CN Fornecedor
A granel

Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
CN Fornecedor
A granel
Wuhan ChemNorm Biotech Co.,Ltd.
Membro Ouro
CN Fornecedor
Reagente

Amadis Chemical Company Limited
Membro Ouro
CN Fornecedor
Reagente
